Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate

描述

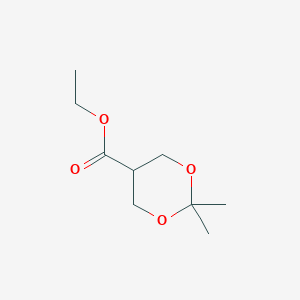

Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate (CAS: 82962-54-7) is a six-membered 1,3-dioxane ring derivative with an ethyl ester group at position 5 and two methyl substituents at positions 2 and 2. Its molecular formula is C₉H₁₆O₄, with a molar mass of 188.22 g/mol . The compound is commercially available and widely used as a synthetic intermediate in organic chemistry, particularly in the preparation of hydroxymethyl propanoate derivatives and functionalized polymers .

Key structural features include:

属性

IUPAC Name |

ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-4-11-8(10)7-5-12-9(2,3)13-6-7/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYGMWHATZAFUIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1COC(OC1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40452100 | |

| Record name | Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82962-54-7 | |

| Record name | Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The principal synthetic route to Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate involves a multi-component reaction combining ethyl acetoacetate, formaldehyde, and isobutyraldehyde under acid-catalyzed conditions. This reaction facilitates the cyclization necessary to form the 1,3-dioxane ring with geminal dimethyl substitution and the ester group at the 5-position.

- Reactants: Ethyl acetoacetate, formaldehyde, isobutyraldehyde

- Catalyst: Acid catalyst (commonly mineral acids such as p-toluenesulfonic acid or sulfuric acid)

- Reaction conditions: Reflux heating to promote ring closure and ester formation

- Solvent: Often carried out in an inert solvent or neat depending on scale and catalyst

- Mechanism: The reaction proceeds via initial formation of a hemiacetal intermediate from aldehydes and the ketoester, followed by cyclization to the dioxane ring.

This synthetic method is well-documented for its efficiency in generating the target compound with good yields and purity, suitable for both laboratory and industrial scales.

Industrial Production Methods

In industrial settings, the synthesis of this compound is optimized for scale, yield, and purity by employing continuous flow reactors. These reactors allow precise control over temperature, residence time, and reagent mixing, which enhances product consistency.

- Continuous flow synthesis: Enables better heat and mass transfer, reducing side reactions.

- Catalyst optimization: Use of heterogeneous acid catalysts can facilitate catalyst recovery and reuse.

- Purification: Typically involves distillation or crystallization to isolate the pure ester compound.

Industrial protocols emphasize environmental and economic factors, such as minimizing solvent use and waste generation, while maintaining high product quality.

Detailed Reaction Procedure Example

A representative laboratory-scale procedure for the preparation of this compound is as follows:

| Step | Description |

|---|---|

| 1. | Mix ethyl acetoacetate with formaldehyde and isobutyraldehyde in a molar ratio optimized for complete conversion (e.g., 1:1.2:1.2) |

| 2. | Add catalytic amount of acid catalyst (e.g., 5 mol% p-toluenesulfonic acid) |

| 3. | Heat the reaction mixture under reflux (typically 80–110 °C) for 4–6 hours |

| 4. | Monitor reaction progress by thin-layer chromatography (TLC) or NMR spectroscopy |

| 5. | Upon completion, neutralize the reaction mixture with a base (e.g., sodium bicarbonate) |

| 6. | Extract the product with an organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate |

| 7. | Purify by distillation or column chromatography to obtain pure this compound |

This procedure yields the compound as a clear liquid, consistent with its known physical properties.

Analytical Data Supporting Preparation

- NMR Spectroscopy: The characteristic signals for the dioxane ring protons and the ethyl ester group confirm the structure.

- IR Spectroscopy: Displays strong ester carbonyl absorption around 1735 cm⁻¹ and C–O stretches indicative of the dioxane ring.

- Mass Spectrometry: Molecular ion peak at m/z 188.22 (Molecular weight), consistent with C9H16O4.

These analytical techniques are routinely used to verify the successful synthesis and purity of the compound.

Summary Table of Preparation Methods

| Preparation Aspect | Details |

|---|---|

| Starting Materials | Ethyl acetoacetate, formaldehyde, isobutyraldehyde |

| Catalyst | Acid catalyst (e.g., p-toluenesulfonic acid) |

| Reaction Type | Acid-catalyzed cyclization and esterification |

| Conditions | Reflux heating (80–110 °C), 4–6 hours |

| Solvent | Variable (inert solvents or neat) |

| Industrial Method | Continuous flow reactors with catalyst optimization |

| Purification | Extraction, neutralization, distillation or chromatography |

| Analytical Verification | NMR, IR, Mass Spectrometry |

Research Findings and Optimization

Research literature highlights the importance of catalyst choice and reaction parameters in optimizing yield and selectivity. For example, stronger acids may accelerate the reaction but increase side products, while milder acids improve selectivity but require longer reaction times. Additionally, solvent polarity influences the cyclization efficiency.

Moreover, recent studies on related dioxane derivatives emphasize the potential for asymmetric synthesis using organocatalysts, although direct application to this compound requires further exploration.

化学反应分析

Types of Reactions

Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.

Substitution: Reagents such as sodium hydroxide (NaOH) or other nucleophiles can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various ester derivatives depending on the nucleophile used.

科学研究应用

Chemical Properties and Structure

Chemical Formula : C9H16O4

Molecular Weight : 188.22 g/mol

CAS Number : 82962-54-7

IUPAC Name : Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate

The compound features a dioxane ring structure that contributes to its unique chemical reactivity and stability. Its functional groups allow it to participate in various chemical reactions, making it useful as a building block in organic synthesis.

Organic Synthesis

This compound serves as an essential building block in the synthesis of complex organic molecules. It is utilized in various synthetic pathways to create derivatives with specific functionalities.

Medicinal Chemistry

The compound is explored for its potential therapeutic applications. It acts as an intermediate in the synthesis of pharmaceuticals, including compounds with anti-inflammatory and anti-cancer properties. For instance:

- Case Study : A derivative of this compound was used in the synthesis of a hypolipidemic agent that showed significant cholesterol-lowering effects in preclinical studies .

Research indicates that this compound exhibits various biological activities:

- Insecticidal Properties : Studies have demonstrated its effectiveness against specific insect species, suggesting its potential as a natural pesticide.

- Enzyme Interactions : The compound can act as a substrate for enzymes such as penicillin acylase, which is crucial for biocatalysis and asymmetric synthesis.

Industrial Applications

The compound is also utilized in the manufacture of specialty chemicals and materials. Its anti-foaming properties make it valuable in formulations requiring foam control in industrial processes.

Summary Table of Applications

| Application Type | Description |

|---|---|

| Organic Synthesis | Building block for complex organic molecules |

| Medicinal Chemistry | Intermediate for pharmaceuticals with therapeutic potential |

| Biological Activity | Insecticidal properties; enzyme substrate |

| Industrial Use | Anti-foaming agent in various industrial applications |

作用机制

The mechanism of action of ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate involves its interaction with specific molecular targets and pathways. The dioxane ring structure allows it to participate in various chemical reactions, facilitating the formation of new compounds. The ester group can undergo hydrolysis, leading to the release of the corresponding carboxylic acid and alcohol.

相似化合物的比较

Comparison with Structural Analogs

The following table summarizes critical differences between ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate and its closest structural analogs:

Structural and Reactivity Differences

Dioxane vs. Dioxolane Rings

- This compound features a six-membered dioxane ring, offering reduced ring strain compared to five-membered dioxolane derivatives (e.g., ethyl dioxolane-4-carboxylate). This impacts thermal stability and reactivity in ring-opening reactions .

- Dioxolane analogs (e.g., methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate) exhibit higher electrophilicity at the ester group due to increased ring strain, making them more reactive in nucleophilic substitutions .

Ester Group Variations

- Replacing the ethyl ester with a methyl group (as in mthis compound) reduces steric bulk, facilitating faster hydrolysis rates. For example, acid hydrolysis of the methyl ester yields 3-hydroxy-2-(hydroxymethyl)propanoate in 95% yield .

- Ethyl esters generally exhibit slower hydrolysis kinetics, enhancing their utility in stepwise syntheses requiring delayed reactivity .

生物活性

Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate is a compound of significant interest in both organic chemistry and biological research. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on diverse scientific literature.

Chemical Structure and Properties

This compound possesses a unique dioxane structure characterized by a five-membered ring containing two oxygen atoms and three carbon atoms. The presence of ethyl and two methyl groups enhances its stability and reactivity. Its molecular formula is , and it is often utilized as a building block in organic synthesis due to its versatile chemical properties.

Biological Activity Overview

Research indicates that compounds within the dioxane family exhibit various biological activities. This compound has been studied for its potential insecticidal properties , anti-foaming characteristics , and interactions with specific enzymes.

Enzyme Interactions

Studies have demonstrated that derivatives of this compound can interact with enzymes such as penicillin acylase. This interaction suggests potential applications in biocatalysis, particularly in asymmetric synthesis where high enantioselectivity is required. The ability to act as a substrate for various enzymes highlights its utility in biochemical assays and enzyme mechanism studies.

The biological activity of this compound can be attributed to several mechanisms:

- Substrate for Enzymatic Reactions : The compound can serve as a substrate for enzymes involved in metabolic pathways.

- Inhibition of Enzymatic Activity : Some studies suggest that it may inhibit certain enzyme activities, impacting cellular processes.

- Chemical Reactivity : Its ester functional groups can undergo hydrolysis or reduction, leading to the formation of biologically active metabolites.

Study on Anti-Foaming Properties

A study highlighted the anti-foaming characteristics of dioxane derivatives, including this compound. The compound was shown to effectively reduce foam formation in various industrial applications, suggesting its potential use in formulations requiring foam control.

Insecticidal Activity Research

Another investigation explored the insecticidal properties of similar dioxane compounds. This compound exhibited notable activity against specific insect species, indicating its potential as a natural pesticide alternative .

Applications in Scientific Research

This compound serves multiple purposes in scientific research:

- Organic Synthesis : Acts as a versatile building block for the synthesis of more complex molecules.

- Biological Studies : Used in enzyme mechanism studies and as a probe in biochemical assays.

- Pharmaceutical Development : Investigated for potential therapeutic applications due to its stability and reactivity.

Summary Table of Biological Activities

| Activity Type | Description |

|---|---|

| Insecticidal Properties | Effective against various insect species |

| Anti-Foaming Characteristics | Reduces foam formation in industrial applications |

| Enzyme Interaction | Acts as a substrate for enzymes like penicillin acylase |

| Potential Therapeutics | Explored for drug development due to stability and reactivity |

常见问题

Q. What are the common synthetic routes for Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The compound is typically synthesized via cyclization or esterification reactions. For example, a related dioxane derivative was prepared by heating 5,5-dimethyl-1,3-dioxane-5,5-dicarboxylate with LiCl in DMSO at 160°C, followed by hydrolysis and extraction . Optimization strategies include:

- Catalyst Selection : LiCl in DMSO enhances reaction efficiency by stabilizing intermediates.

- Temperature Control : Elevated temperatures (e.g., 160°C) promote cyclization but require careful monitoring to avoid decomposition.

- Solvent Effects : Polar aprotic solvents like DMSO improve solubility of intermediates.

Yield improvements can be achieved by adjusting stoichiometry (e.g., 1:2 molar ratios of starting materials to LiCl) and post-reaction purification via liquid-liquid extraction (e.g., EtOAC/water) .

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

Methodological Answer: Key techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituents on the dioxane ring (e.g., ethyl and methyl groups) and confirm ester functionality .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity by detecting trace impurities (<1%) using reverse-phase columns and UV detection at 210–260 nm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (m/z 188.22 for CHO) and fragmentation patterns .

- X-ray Crystallography : Resolves crystal packing and bond angles, with refinement using SHELXL software (R-factor < 0.06 for high-confidence structures) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Methodological Answer: X-ray crystallography provides atomic-level resolution of the dioxane ring conformation and substituent orientations. For example:

- Data Collection : Single crystals are mounted on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 293 K. A minimum of 5,000 reflections ensures data completeness .

- Structure Refinement : SHELXL refines positional and thermal displacement parameters. Key metrics include R-factor (<0.06) and wR-factor (<0.17), with hydrogen bonds analyzed using PLATON .

- Applications : Resolves stereochemical ambiguities, such as axial vs. equatorial substituent arrangements, critical for understanding reactivity in nucleophilic substitutions .

Q. How do structural modifications at the 5-position of the 1,3-dioxane ring influence biological activity?

Methodological Answer: Modifications at the 5-position (e.g., introducing acyl or hydroxyalkyl groups) alter electronic and steric properties:

- Synthetic Strategies : Alkylation with dimethyl sulfate or reduction with LiAlH introduces functional groups (e.g., methoxymethyl) .

- Biological Assays : Derivatives are screened for enzyme inhibition (e.g., acetylcholinesterase) using spectrophotometric methods. IC values correlate with substituent bulkiness and electron-withdrawing effects .

- Structure-Activity Relationships (SAR) : Hydroxyalkyl derivatives show enhanced solubility and bioavailability, while acyl groups improve binding affinity to hydrophobic enzyme pockets .

Q. What mechanistic insights can be gained from studying the hydrolysis of this compound?

Methodological Answer: Hydrolysis pathways reveal stability under physiological conditions:

- Kinetic Studies : Pseudo-first-order kinetics in buffered solutions (pH 7.4, 37°C) monitor ester cleavage via HPLC. Rate constants (k) indicate susceptibility to enzymatic or acid/base catalysis .

- Intermediate Trapping : Using O-labeled water or NMR spectroscopy identifies transient intermediates (e.g., carboxylic acid derivatives) .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict transition states and activation energies for ring-opening vs. ester hydrolysis .

Q. How can spectroscopic methods differentiate between cis and trans isomers of substituted 1,3-dioxane derivatives?

Methodological Answer:

- Vibrational Spectroscopy : IR spectra show distinct C-O-C stretching frequencies (1,090–1,130 cm for cis vs. 1,050–1,080 cm for trans) .

- NMR Coupling Constants : values (>8 Hz for trans diaxial protons vs. <4 Hz for cis) in H NMR distinguish ring conformations .

- Circular Dichroism (CD) : Chiral derivatives exhibit Cotton effects at 220–250 nm, correlating with absolute configuration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。